2-bromo-10H-phenoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-10H-phenoxazine is a derivative of phenoxazine, a heterocyclic compound containing nitrogen and oxygen atoms in its structure. Phenoxazine and its derivatives have garnered significant interest due to their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy .
Preparation Methods
The synthesis of 2-bromo-10H-phenoxazine typically involves the bromination of phenoxazine. One common method is the reaction of phenoxazine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield.
Chemical Reactions Analysis
2-bromo-10H-phenoxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form phenoxazine derivatives with different oxidation states.
Coupling Reactions: The bromine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
2-bromo-10H-phenoxazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-bromo-10H-phenoxazine involves its interaction with molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, thereby inhibiting DNA replication and transcription . Additionally, its antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Properties
Molecular Formula |
C12H8BrNO |
---|---|
Molecular Weight |
262.10 g/mol |
IUPAC Name |
2-bromo-10H-phenoxazine |
InChI |
InChI=1S/C12H8BrNO/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7,14H |
InChI Key |
MHFVXOFXCDQBAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(O2)C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.